Tetraphosphorus heptasulphide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

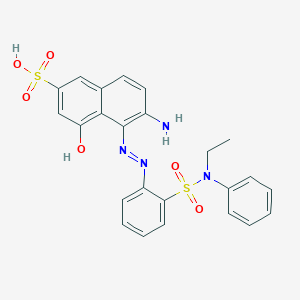

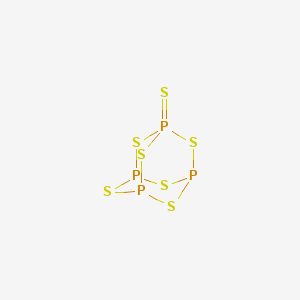

Tetraphosphorus heptasulphide (P4S7) is a chemical compound that is widely used in scientific research. It is a yellowish-brown solid that is insoluble in water but soluble in organic solvents like benzene, toluene, and carbon disulphide. P4S7 is mainly used as a reagent in organic synthesis, but it also has applications in other fields like materials science and biochemistry.

Aplicaciones Científicas De Investigación

Vibrational Analysis

Tetraphosphorus heptasulphide (P4S7) has been studied for its vibrational properties. Theoretical analysis using quantum chemistry codes has examined its normal mode frequencies and vibrational assignments. This research is significant for understanding the molecular behavior and properties of P4S7 in various scientific applications (Jensen, Zeroka, & Banerjee, 2000).

Biomedical Applications of Phosphorus Compounds

While not specifically on P4S7, research on black phosphorus, a form of phosphorene, offers insights into the biomedical potential of phosphorus compounds. Black phosphorus is noted for its excellent optical, mechanical, and electrical properties, making it a promising material for biosensing, drug delivery, and cancer therapies (Choi et al., 2018).

Organophosphorus Extractants in Nuclear Fuel Reprocessing

Research into organophosphorus extractants, which includes compounds like P4S7, highlights their role in the reprocessing of spent nuclear fuel and lanthanide recovery. Understanding the speciation of these complexes is vital for improving the efficiency of biphasic systems used in nuclear reprocessing (Graham et al., 2022).

Chemical Synthesis and Thionation

P4S7-related compounds have been used in thionation reactions in organic chemistry. Their selective thionating power is significant for synthesizing various sulfur-containing organic compounds, contributing to the advancement of organic synthesis techniques (Bergman et al., 2011).

Chemical Analysis and Sensor Development

Research has explored the use of related sulphide compounds in chemical analysis and sensor development. For instance, studies on tetraethylthiuram disulphide demonstrate its application in selective ion transport and as an ionophore in ion-selective electrodes, which has implications for analytical chemistry and environmental monitoring (Kumar, Shipra, & Manjusha, 2010).

Propiedades

Número CAS |

12037-82-0 |

|---|---|

Nombre del producto |

Tetraphosphorus heptasulphide |

Fórmula molecular |

P4S7 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |

Clave InChI |

LUGHFUPPCAAIHD-UHFFFAOYSA-N |

SMILES |

P12SP3SP(S1)SP(=S)(S2)S3 |

SMILES canónico |

P12SP3SP(S1)SP(=S)(S2)S3 |

Otros números CAS |

12037-82-0 |

Descripción física |

Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)